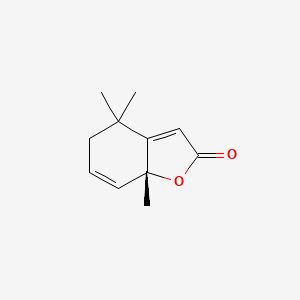![molecular formula C28H30ClN3O3 B1174031 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174031.png)
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is a complex organic compound with a molecular formula of C28H30ClN3O3 and a molecular weight of 492.016 This compound is notable for its unique structure, which includes a benzodioxole group, a chloroimidazo[1,2-a]pyridine moiety, and a di-tert-butylphenol group
Méthodes De Préparation
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves several steps. One common synthetic route includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . . Industrial production methods may vary, but they typically involve similar catalytic processes and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroimidazo[1,2-a]pyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloroimidazo[1,2-a]pyridine moiety may also play a role in binding to specific proteins, leading to downstream effects on cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol include:
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
- 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
These compounds share structural similarities, such as the presence of the benzodioxole group, but differ in other functional groups and moieties. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H30ClN3O3 |
|---|---|
Poids moléculaire |
492.016 |
Nom IUPAC |
4-[3-(1,3-benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C28H30ClN3O3/c1-27(2,3)19-11-16(12-20(25(19)33)28(4,5)6)24-26(32-14-17(29)7-10-23(32)31-24)30-18-8-9-21-22(13-18)35-15-34-21/h7-14,30,33H,15H2,1-6H3 |
Clé InChI |
NZTAPAUYFZOWDT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B1173958.png)


![2,6-Ditert-butyl-4-[6-chloro-3-(2,6-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173968.png)
![2-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173969.png)
